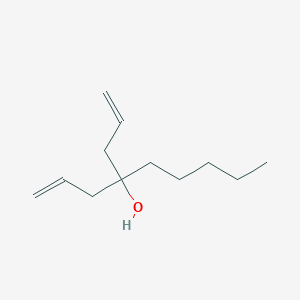
Ferrocene, (1-((((methylamino)carbonyl)oxy)imino)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene is a ferrocene derivative known for its unique structure and potential applications in various fields. Ferrocene itself is a well-known organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom. The addition of the (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group to ferrocene introduces new chemical properties and reactivity, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene typically involves the reaction of ferrocene with appropriate reagents to introduce the (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group. One common method involves the reaction of ferrocene with methyl isocyanate and hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene core can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced under specific conditions to modify its electronic properties.
Substitution: The (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene typically yields ferrocenium derivatives, while substitution reactions can produce a wide range of functionalized ferrocenes.
Aplicaciones Científicas De Investigación
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organometallic compounds and as a catalyst in various reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mecanismo De Acción
The mechanism of action of (1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene involves its interaction with molecular targets and pathways. The ferrocene core can undergo redox reactions, influencing the electronic properties of the compound. The (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group can interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
(1-((Amino)carbonyl)oxy)ethyl)ferrocene: Similar structure but lacks the methylamino group.
(1-((Methylamino)carbonyl)oxy)ethyl)ferrocene: Similar structure but lacks the imino group.
(1-((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene: Similar structure but with different substituents on the ferrocene core.
Uniqueness
(1-((((Methylamino)carbonyl)oxy)imino)ethyl)ferrocene is unique due to the presence of both the (1-((((Methylamino)carbonyl)oxy)imino)ethyl) group and the ferrocene core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
74006-13-6 |
|---|---|
Fórmula molecular |
C14H16FeN2O2 |
Peso molecular |
300.13 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-(1-cyclopenta-2,4-dien-1-ylideneethylamino)oxy-N-methylmethanimidate;iron(2+) |
InChI |
InChI=1S/C9H12N2O2.C5H5.Fe/c1-7(8-5-3-4-6-8)11-13-9(12)10-2;1-2-4-5-3-1;/h3-6,11H,1-2H3,(H,10,12);1-5H;/q;-1;+2/p-1 |
Clave InChI |
BLFXVFUNSQWVEX-UHFFFAOYSA-M |
SMILES canónico |
CC(=C1C=CC=C1)NOC(=NC)[O-].[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


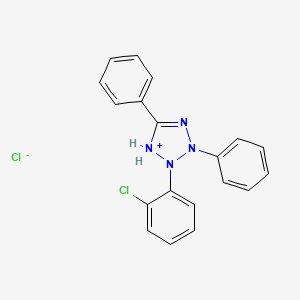
![4-[2-({2-Hydroxy-3-[(4-methylpyridin-2-YL)oxy]propyl}amino)ethyl]phenol](/img/structure/B14466937.png)

![Bis[3-(trifluoromethyl)phenyl]phosphane](/img/structure/B14466954.png)
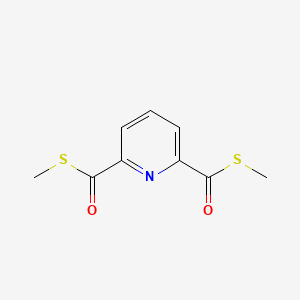
![2-[(4-Hydroxybutyl)(propyl)amino]-1-(4-hydroxyphenyl)propyl 3,4,5-trimethoxybenzoate](/img/structure/B14466966.png)

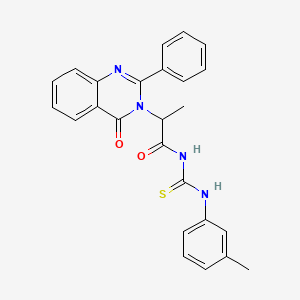
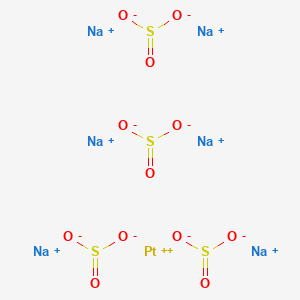
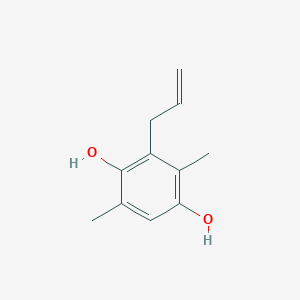
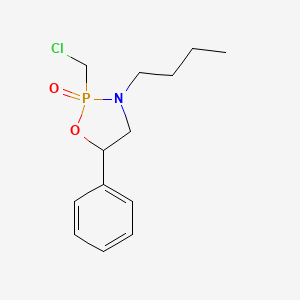
![Ethanamine, N,N'-[(1,1,5,5-tetramethyl-3,3-diphenyl-1,5-trisiloxanediyl)bis(oxy)]bis[N-ethyl-](/img/structure/B14467004.png)
![2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;(9Z,12Z)-octadeca-9,12-dienoic acid](/img/structure/B14467010.png)
